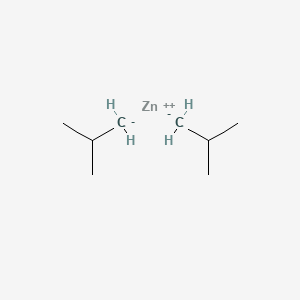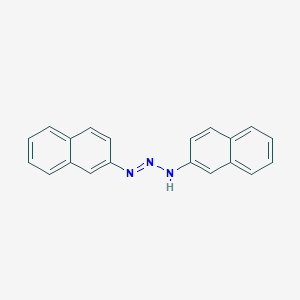
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is a chemical compound characterized by the presence of two naphthalene groups attached to a triazene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene typically involves the reaction of naphthylamine derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazene group into corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can bind to proteins, altering their structure and function, which may contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- (1e)-3,3-Dimethyl-1-(naphthalen-2-yl)triaz-1-ene
- (1e)-1,3-Di(phenyl)triaz-1-ene
- (1e)-1,3-Di(anthracen-2-yl)triaz-1-ene
Comparison: Compared to similar compounds, (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is unique due to its dual naphthalene groups, which enhance its stability and reactivity. This structural feature also contributes to its distinct electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
613-66-1 |
|---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,21,22) |
InChI-Schlüssel |
IFIYWEWLCDTTHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


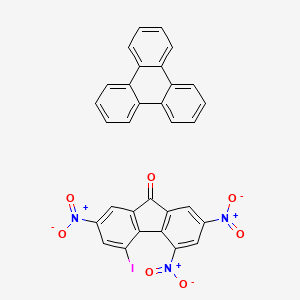
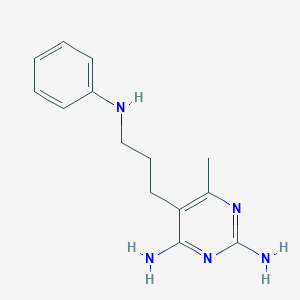

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
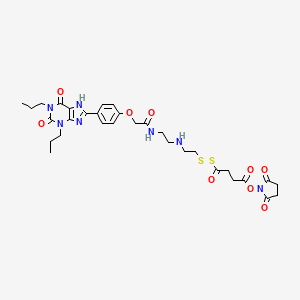
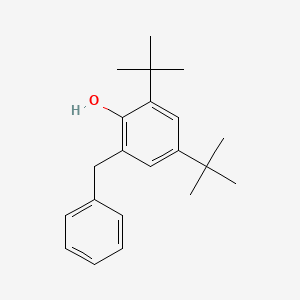


![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

